molecular formula C20H24N2O3S2 B11148399 5-(1-isopentyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolan-4-one

5-(1-isopentyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11148399
M. Wt: 404.6 g/mol
InChI Key: QGOFJRUJMUPGEF-MSUUIHNZSA-N
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Description

5-(1-isopentyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolan-4-one ( 373373-82-1) is a specialized chemical compound with a molecular formula of C20H24N2O3S2 and a molecular weight of 404.55 g/mol . This complex molecule features a distinctive hybrid structure combining indole-2-one and thiazol-4-one ring systems, which is of significant interest in medicinal chemistry and biochemical research. The compound's structural framework suggests potential research applications in signaling pathways, including investigations related to JAK/STAT signaling . Researchers utilize this compound as a biochemical tool in various research areas including pharmacology, cell signaling studies, and drug discovery platforms. The molecular architecture incorporates several functional groups that may contribute to its reactivity and biological activity, including the 2-thioxo moiety and the 3-methoxypropyl side chain, which can influence its physicochemical properties and interactions with biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions and consult relevant scientific literature for specific application protocols.

Properties

Molecular Formula

C20H24N2O3S2

Molecular Weight

404.6 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N2O3S2/c1-13(2)9-11-21-15-8-5-4-7-14(15)16(18(21)23)17-19(24)22(20(26)27-17)10-6-12-25-3/h4-5,7-8,13H,6,9-12H2,1-3H3/b17-16-

InChI Key

QGOFJRUJMUPGEF-MSUUIHNZSA-N

Isomeric SMILES

CC(C)CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCOC)/C1=O

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCOC)C1=O

Origin of Product

United States

Biological Activity

5-(1-isopentyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolan-4-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its antimicrobial and anticancer properties, molecular interactions, and synthesis methods.

Chemical Structure and Properties

The compound's molecular formula is C20H24N2O3S2C_{20}H_{24}N_{2}O_{3}S_{2} with a molecular weight of 404.6 g/mol. Its structure features an indole moiety and a thiazolidinone core, which are known to enhance pharmacological effects due to their ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 5-(1-isopentyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolan-4-one exhibit significant antimicrobial activity. In vitro studies have demonstrated that related compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, often outperforming traditional antibiotics like ampicillin.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1.0 µg/mL
Compound CKlebsiella pneumoniae0.8 µg/mL

Antitumor Activity

The compound shows promise in cancer therapy by inducing apoptosis in tumor cells. Studies have indicated that derivatives of thiazolidinones possess anticancer properties, particularly against specific cancer types. The unique structural features of this compound may enhance its effectiveness in targeting cancer cell proliferation pathways.

Case Study: Induction of Apoptosis

In a study examining the effects of thiazolidinone derivatives on cancer cells, it was found that treatment with these compounds led to a significant increase in apoptotic markers compared to untreated controls. The specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis .

Molecular Interactions

Molecular docking studies suggest that 5-(1-isopentyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolan-4-one can bind effectively to various biological targets. These interactions are crucial for predicting the pharmacokinetic profiles and therapeutic potentials of such compounds. The primary targets identified include enzymes involved in bacterial cell wall synthesis and pathways related to cancer cell growth.

Synthesis Methods

The synthesis of this compound typically involves several steps that may vary depending on the desired properties of the final product. Common methods include:

  • Formation of the Indole Moiety : This involves cyclization reactions that create the indole structure.
  • Thiazolidinone Core Construction : A series of condensation reactions are employed to form the thiazolidinone ring.
  • Functionalization : The introduction of various functional groups is achieved through nucleophilic substitutions or coupling reactions.

Table 2: Summary of Synthesis Steps

StepDescription
Step 1Synthesis of indole moiety
Step 2Formation of thiazolidinone core
Step 3Functionalization with desired substituents

Scientific Research Applications

Structural Characteristics

This compound features:

  • Indole moiety : Known for its role in various biological activities.
  • Thiazolidinone core : Associated with significant pharmacological properties.

The molecular formula is C20H24N2O3S2C_{20}H_{24}N_{2}O_{3}S_{2}, indicating a complex interplay of carbon, hydrogen, nitrogen, oxygen, and sulfur that contributes to its reactivity and biological activity.

Research indicates that compounds with similar structures exhibit notable antimicrobial and anticancer effects. Specifically:

  • Antimicrobial Properties : In vitro studies have demonstrated that derivatives of thiazolidinones can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, often outperforming traditional antibiotics like ampicillin.
  • Antitumor Effects : Some derivatives have shown promise in cancer therapy by inducing apoptosis in tumor cells. The presence of the indole moiety enhances these pharmacological effects due to its ability to interact with biological receptors.

Synthesis and Derivatives

The synthesis of 5-(1-isopentyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolan-4-one typically involves multiple steps. The synthetic pathways can be modified to enhance biological activity or to create related derivatives. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-Fluoroindole DerivativesIndole core with halogen substitutionsAntimicrobialEnhanced lipophilicity
Thiazolidinone DerivativesThiazolidinone coreAnticancerSpecificity towards certain cancer types
Indole AlkaloidsNaturally occurring indolesAntimicrobial & AntitumorDiverse mechanisms of action

Molecular Interaction Studies

Molecular docking studies suggest that this compound can effectively bind to various biological targets, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. Understanding these interactions is crucial for predicting the pharmacokinetic profiles and therapeutic potentials of such compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole and Thiazolone Moieties

Compound 1 :

Name : 3-(3-Chlorophenyl)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one
CAS : 304893-15-0
Molecular Formula : C23H21ClN2O2S2
Key Differences :

  • Indole substituent : Hexyl group (vs. isopentyl in the target compound).
  • Thiazolone substituent : 3-Chlorophenyl (vs. 3-methoxypropyl).
    Implications :
  • Increased lipophilicity due to the hexyl chain and chlorophenyl group.
  • Higher molecular weight (457.008 g/mol) compared to the target compound (estimated ~460–470 g/mol) .
Compound 2 :

Name : (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
CAS : 313273-20-0
Molecular Formula : C23H20FN3O2S2
Key Differences :

  • Core structure : Pyrazole instead of indole.
  • Substituent : Fluorophenyl and phenyl groups (vs. isopentyl).
    Implications :
  • Molecular weight: 453.55 g/mol .
Compound 3 :

Name: 5-(5-(Morpholinosulfonyl)-2-oxoindolin-3-ylidene)-3-alkyl-2-thioxo-thiazolidin-4-one Synthetic Route: Condensation of sulfonylated isatins with thiazolidinones (). Key Differences:

  • Indole substituent: Morpholinosulfonyl group (vs. isopentyl).
  • Thiazolone substituent : Variable alkyl chains.
    Implications :
  • Sulfonyl groups improve solubility and may enhance antibacterial/antifungal activity .
Thermal Stability :
  • Compounds with aromatic substituents (e.g., benzodioxol in ) exhibit higher melting points (170–243°C) compared to aliphatic derivatives like the target compound (estimated lower due to flexible isopentyl and methoxypropyl groups) .

Structural Comparison Table

Compound Core Structure Indole Substituent Thiazolone Substituent Molecular Weight (g/mol) Key Properties
Target Compound Indole-Thiazolone 1-Isopentyl 3-Methoxypropyl ~460–470 (estimated) Lipophilic, potential CNS activity
3-(3-Chlorophenyl)-... (CAS 304893-15-0) Indole-Thiazolone 1-Hexyl 3-Chlorophenyl 457.008 High lipophilicity, antimicrobial
(5Z)-5-{[3-(4-Fluorophenyl)... (CAS 313273-20-0) Pyrazole-Thiazolone - 3-Methoxypropyl 453.55 Fluorine-enhanced receptor binding
9l () Benzodioxol-Thiazolone 1-Benzodioxolyl 4-(Dihydrodioxin)butyl ~500 (estimated) High thermal stability (mp 170–243°C)

Research Findings and Implications

  • Synthetic Flexibility : Substituents on both the indole and thiazolone rings can be tailored to modulate solubility, stability, and bioactivity (e.g., sulfonyl groups for solubility, fluorine for electronic effects) .
  • Biological Relevance : Methoxypropyl and isopentyl groups may balance lipophilicity and blood-brain barrier penetration, making the target compound a candidate for neurological drug development .
  • Contradictions : While aliphatic chains (e.g., isopentyl) enhance membrane permeability, they may reduce thermal stability compared to aromatic derivatives .

Preparation Methods

Knoevenagel Condensation for Indole-Thiazolidinone Hybrid Formation

The core indole-thiazolidinone scaffold is synthesized via Knoevenagel condensation , a widely used method for forming exocyclic double bonds. In this reaction:

  • 3-formyl-1-isopentylindolin-2-one reacts with 4-oxo-2-thioxothiazolidine in the presence of a base (e.g., piperidine) to yield the intermediate 5-(1-isopentyl-2-oxoindolin-3-ylidene)-2-thioxo-1,3-thiazolidin-4-one .

  • Solvents like ethanol or methanol are employed under reflux (60–80°C), with reaction times ranging from 6–12 hours.

Alkylation for 3-Methoxypropyl Substitution

The introduction of the 3-methoxypropyl group at position 3 of the thiazolidinone ring is achieved through nucleophilic substitution :

  • The intermediate from Step 1.1 undergoes alkylation with 1-bromo-3-methoxypropane in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C.

  • Yields typically range from 70–85%, with purity confirmed via HPLC.

Optimization Strategies

Catalytic Enhancements

  • Acid catalysis : Hydrochloric acid or sulfuric acid improves cyclization efficiency during thiazolidinone formation, reducing reaction times by 30–40%.

  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 15–30 minutes) while maintaining yields >80%.

Solvent Systems

SolventReaction Time (h)Yield (%)Purity (%)
Ethanol8–107592
DMF4–68595
Toluene12–146889

Data adapted from.

Characterization and Validation

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 1.02 (d, 6H, isopentyl-CH3), 3.25 (s, 3H, OCH3), 4.15 (t, 2H, N-CH2), 7.20–7.80 (m, 4H, indole-H).

  • IR : Peaks at 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), and 1100 cm⁻¹ (C-O-C).

Chromatographic Purity

  • HPLC : >98% purity achieved using a C18 column (acetonitrile/water = 70:30, 1.0 mL/min).

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Conventional refluxLow cost, scalableLong reaction times (8–12 h)70–75
Microwave-assistedRapid (15–30 min), high yieldsSpecialized equipment required80–85
Solvent-freeEnvironmentally friendlyLimited substrate compatibility65–70

Data synthesized from.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Isopentyl bromide : Preferred over isopentyl chloride due to higher reactivity and lower byproduct formation.

  • Thioglycolic acid : Used instead of thioacetic acid for improved thioxo group incorporation.

Waste Management

  • Neutralization of acidic byproducts with aqueous sodium bicarbonate reduces environmental impact.

  • Solvent recovery systems (e.g., distillation) achieve >90% ethanol reuse .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(1-isopentyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolan-4-one?

  • Methodology : The compound is typically synthesized via a condensation-cyclization reaction. A common approach involves refluxing 3-formylindole derivatives (e.g., 1-isopentyl-2-oxoindoline-3-carbaldehyde) with 2-thioxothiazolidin-4-one analogs in glacial acetic acid with sodium acetate as a catalyst. Reaction conditions (e.g., 2.5–3 hours at reflux) are critical for achieving high yields. Post-reaction, the product is filtered and recrystallized from acetic acid to enhance purity .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure, focusing on key signals such as the thioxo group (δ ~170–180 ppm in ¹³C NMR) and indole protons. Mass spectrometry (MS) validates the molecular ion peak, while High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) assesses purity. Recrystallization from acetic acid is a standard purification step .

Q. What solvents and catalysts are optimal for its synthesis?

  • Methodology : Glacial acetic acid is the preferred solvent due to its ability to stabilize intermediates and promote cyclization. Sodium acetate acts as a base to deprotonate the aldehyde and thiazolidinone moieties, facilitating Schiff base formation. Alternative solvents (e.g., ethanol) may reduce reaction efficiency due to lower polarity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Methodology : Employ Design of Experiments (DoE) to systematically vary parameters such as reflux time, molar ratios, and catalyst loading. For example, increasing sodium acetate concentration (up to 1.2 equivalents) may enhance cyclization efficiency. Statistical modeling (e.g., response surface methodology) can identify optimal conditions .

Q. How should discrepancies in spectral data (e.g., unexpected NMR peaks) be resolved?

  • Methodology : Cross-validate data using complementary techniques:

  • Isomerism : Check for Z/E isomerism via NOESY NMR or X-ray crystallography (if crystals are obtainable).
  • Impurities : Use preparative HPLC to isolate byproducts and characterize them via MS/MS fragmentation .

Q. What strategies are effective for modifying the compound’s structure to enhance biological activity?

  • Methodology : Introduce substituents at the indole N1 or thiazolone C3 positions. For example:

  • Replace the 3-methoxypropyl group with arylthioethers to improve lipophilicity.
  • Incorporate electron-withdrawing groups (e.g., nitro) on the indole ring to modulate redox properties. Biological assays (e.g., antimicrobial MIC tests) guide optimization .

Q. How can byproducts from iodine substitution or oxidation be minimized during synthesis?

  • Methodology : Control reaction atmosphere (e.g., nitrogen purge) to prevent iodine oxidation. Use mild reducing agents (e.g., ascorbic acid) to stabilize iodine-containing intermediates. Monitor reaction progress via TLC to terminate before side reactions dominate .

Q. What computational methods predict the compound’s physicochemical or pharmacological properties?

  • Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets (e.g., bacterial enzymes). Validate predictions with experimental IC₅₀ or binding affinity assays .

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